molecular formula C12H18O2 B3191693 2-Hexyl-1,3-benzenediol CAS No. 5673-09-6

2-Hexyl-1,3-benzenediol

Cat. No.: B3191693
CAS No.: 5673-09-6
M. Wt: 194.27 g/mol
InChI Key: NCTHQZTWNVDWGT-UHFFFAOYSA-N
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Description

2-Hexyl-1,3-benzenediol (C₁₂H₁₈O₂) is a dihydroxybenzene derivative featuring a hexyl chain (-C₆H₁₃) at the 2-position of the aromatic ring and hydroxyl groups (-OH) at the 1- and 3-positions. The positional isomerism (2- vs. 4-substitution) significantly influences physical properties, solubility, and biological activity.

Properties

CAS No.

5673-09-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-hexylbenzene-1,3-diol

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-7-10-11(13)8-6-9-12(10)14/h6,8-9,13-14H,2-5,7H2,1H3

InChI Key

NCTHQZTWNVDWGT-UHFFFAOYSA-N

SMILES

CCCCCCC1=C(C=CC=C1O)O

Canonical SMILES

CCCCCCC1=C(C=CC=C1O)O

Other CAS No.

5673-09-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Alkyl-Substituted Resorcinols

Structural and Physical Properties

Compound Name Substituent Position Alkyl Chain Length Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
This compound 2 C₆ 194.27 Not reported Likely lipophilic (inferred)
4-Hexyl-1,3-benzenediol 4 C₆ 194.27 65–67 Soluble in ethanol, chloroform; insoluble in water
4-Propyl-1,3-benzenediol 4 C₃ 152.19 Not reported Moderately polar (inferred from C₃ chain)
5-Heptadecyl-1,3-benzenediol 5 C₁₇ 348.56 Not reported Highly lipophilic

Key Observations :

  • Chain Length : Longer alkyl chains (e.g., C₁₇ in 5-heptadecyl) enhance lipophilicity, reducing water solubility but improving miscibility with organic solvents .
4-Hexyl-1,3-Benzenediol (Hexylresorcinol):
  • Antimicrobial : Inhibits quorum sensing in Chromobacterium violaceum via synergistic interactions with coumarins and lactones .
  • Food Preservation : Restricted in seafood due to toxicity concerns but used in coatings to extend shelf life .
  • Regulatory Status : ADI (Acceptable Daily Intake) established at 1 mg/kg in edible portions .
5-Heptadecyl-1,3-Benzenediol:
  • Bioactivity : Long alkyl chains may enhance membrane disruption in pathogens, though specific studies are lacking .
4-Propyl-1,3-Benzenediol:
  • Natural Occurrence : Found in oak bark extracts, contributing to antioxidant activity .

Comparison :

  • Regulatory hurdles for synthetic compounds (e.g., 4-hexylresorcinol’s toxicity restrictions ) highlight the need for safety evaluations of positional isomers.

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